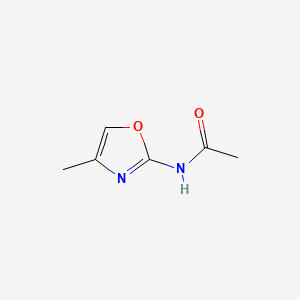

Acetamide, N-(4-methyl-2-oxazolyl)

Description

A Glimpse into the Significance of Oxazole (B20620) and Acetamide (B32628) Scaffolds

The foundational components of Acetamide, N-(4-methyl-2-oxazolyl) – the oxazole and acetamide scaffolds – are cornerstones in the architecture of biologically active molecules.

Oxazole Scaffolds: The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry. tandfonline.comresearchgate.netnih.gov Its derivatives are known to engage with a multitude of biological targets, including enzymes and receptors, through various non-covalent interactions. tandfonline.com This versatility has led to the development of numerous oxazole-containing drugs with a wide spectrum of therapeutic applications, such as antimicrobial, antiviral, and anticancer agents. tandfonline.comresearchgate.netontosight.ai The inherent bioisosterism of the oxazole motif further enhances its appeal, allowing for the strategic modification of molecules to improve their pharmacological profiles. nih.gov

Acetamide Scaffolds: The acetamide group is another crucial pharmacophore frequently encountered in medicinal chemistry. nih.govarchivepp.com Its presence in a molecule can significantly influence properties such as solubility, stability, and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. mdpi.com Acetamide derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, anticonvulsant, and antiviral effects. nih.govarchivepp.commdpi.com The amide bond, a key feature of the acetamide scaffold, is a fundamental linkage in numerous clinically prescribed drugs. mdpi.com

The strategic combination of these two powerful scaffolds within a single molecular entity, as seen in Acetamide, N-(4-methyl-2-oxazolyl), provides a compelling platform for the design and discovery of new therapeutic agents.

The Rationale for Investigating Acetamide, N-(4-methyl-2-oxazolyl)

The investigation of Acetamide, N-(4-methyl-2-oxazolyl) as a research probe or lead compound is underpinned by a strong scientific rationale. The presence of both the oxazole and acetamide functionalities suggests a high potential for biological activity. ontosight.ai The oxazole ring offers a versatile core that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). tandfonline.comresearchgate.net

The compound's structure, with a methyl group on the oxazole ring and an acetamide substituent, presents specific opportunities for targeted molecular design. Researchers are drawn to the possibility that this particular arrangement of functional groups could lead to novel interactions with biological targets, potentially resulting in enhanced potency, selectivity, or novel mechanisms of action. nih.gov The exploration of such derivatives is a key strategy in the quest for innovative treatments for a range of diseases, including cancer and infectious diseases. ontosight.airesearchgate.net

A Brief History of Research on Oxazole-Derived Acetamides

While research specifically focused on Acetamide, N-(4-methyl-2-oxazolyl) is a more contemporary development, the broader field of oxazole-derived acetamides has a richer history. For decades, medicinal chemists have recognized the therapeutic potential of molecules that incorporate the oxazole nucleus. tandfonline.com Early research laid the groundwork by establishing synthetic methodologies for creating diverse oxazole derivatives and conducting initial screenings for biological activity. ontosight.ai

Over the past fifteen years, interest in the biological applications of oxazoles has intensified significantly. nih.gov This has been paralleled by advancements in synthetic chemistry, enabling more efficient and varied production of these compounds. nih.gov The study of acetamide-containing heterocyclic compounds has also seen substantial progress, with numerous reports on their synthesis and pharmacological evaluation. nih.govresearchgate.net The convergence of these two research streams has naturally led to a greater focus on hybrid structures like Acetamide, N-(4-methyl-2-oxazolyl), as scientists seek to leverage the synergistic effects of combining these well-established pharmacophores.

Scope and Objectives of this Academic Research Review

This review aims to provide a comprehensive and focused analysis of the current state of academic research on Acetamide, N-(4-methyl-2-oxazolyl). The primary objective is to collate and critically evaluate the existing scientific literature pertaining to its synthesis, chemical properties, and, most importantly, its explored and potential biological activities.

The scope of this review will encompass:

A detailed examination of the synthetic routes employed for the preparation of Acetamide, N-(4-methyl-2-oxazolyl) and its analogues. ontosight.ai

An analysis of its physicochemical properties and structural features. ontosight.ainih.gov

A thorough review of the reported biological evaluations, including any antimicrobial, anticancer, or other pharmacological activities. ontosight.airesearchgate.netnih.gov

An exploration of the structure-activity relationships that have been established for this class of compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

35629-36-8 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

N-(4-methyl-1,3-oxazol-2-yl)acetamide |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) |

InChI Key |

KRQWFVYRQYTWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Acetamide, N 4 Methyl 2 Oxazolyl and Its Analogues

Classical and Contemporary Approaches to Oxazole (B20620) Ring Synthesis

The formation of the 2-aminooxazole scaffold is the foundational step in synthesizing the target compound. This privileged structure is found in various biologically active molecules. researchgate.net While the 2-aminothiazole (B372263) ring system is more widely studied, the principles for creating its oxygen-containing isostere, the 2-aminooxazole, are analogous and have been the subject of dedicated synthetic development. acs.orgnih.gov

The primary route to 2-aminooxazole derivatives involves the cyclocondensation of an α-haloketone with a suitable nitrogen-containing nucleophile, most commonly urea (B33335) or cyanamide. This approach is a variation of the well-known Hantzsch thiazole (B1198619) synthesis.

A prevalent method involves the reaction of an α-bromoketone with urea. acs.org The reaction proceeds through the initial formation of an isourea intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the aromatic oxazole ring. While effective, yields can be variable, and optimization of reaction conditions such as solvent and temperature is often necessary. acs.org

Contemporary methods have emerged to provide access to 2-amino substituted oxazoles under milder conditions. One such strategy involves the sequential addition of α-amino ketones to isothiocyanates, followed by an iodine-promoted desulfurative cyclization. This transition-metal-free process avoids the isolation of unstable thiourea (B124793) intermediates and provides a versatile route to a variety of 2-aminooxazole derivatives. researchgate.net Other modern approaches include gold-catalyzed cyclizations of terminal alkynes with cyanamides and cobalt-catalyzed formal [3+2] cycloadditions, which offer high regioselectivity. researchgate.netnih.govacs.org

Table 1: Comparison of Selected Synthetic Routes to 2-Aminooxazole Cores

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Condensation | α-Haloketone, Urea | Reflux, often in aqueous or alcoholic solvent | Readily available starting materials | Can require harsh conditions, variable yields acs.org |

| Desulfurative Cyclization | α-Amino ketone, Isothiocyanate | I₂, mild conditions | Metal-free, good functional group tolerance researchgate.net | Requires synthesis of α-amino ketone precursor |

| Gold-Catalyzed Cyclization | Terminal Alkyne, Cyanamide | Au(I) catalyst | High efficiency for certain substrates | Requires expensive metal catalyst researchgate.net |

| Cobalt-Catalyzed Cycloaddition | Ynamide, N-(Pivaloyloxy)amide | Cp*Co(III) catalyst | High regioselectivity, broad scope nih.govacs.org | Requires specialized substrates and catalyst |

The 4-methyl group of the target compound, Acetamide (B32628), N-(4-methyl-2-oxazolyl), is incorporated through the choice of the initial ketone precursor. The substitution pattern of the resulting oxazole ring is directly determined by the structure of this starting material.

To synthesize the 4-methyl-2-aminooxazole intermediate, a ketone bearing a methyl group adjacent to the carbonyl is required. In the classical Hantzsch-type synthesis, the starting material is typically a 1-halo-2-propanone, such as chloroacetone (B47974) or bromoacetone. orgsyn.org The reaction of chloroacetone with thiourea to produce 2-amino-4-methylthiazole (B167648) is a well-established procedure, and the same principle applies to the synthesis of 2-amino-4-methyloxazole (B1268135) when urea is substituted for thiourea. orgsyn.org

Similarly, in methods that utilize α-amino ketones, the starting material would be 1-amino-2-propanone or a salt thereof. The versatility of these synthetic routes allows for the introduction of various substituents at the 4- and 5-positions of the oxazole ring simply by selecting the appropriately substituted ketone precursor.

Formation of the Acetamide Moiety and N-Substitution

With the 4-methyl-2-aminooxazole core in hand, the final step in the synthesis of the title compound is the formation of the acetamide linkage. This is achieved through the acylation of the nucleophilic exocyclic amino group.

The introduction of the acetyl group onto the 2-amino function of the oxazole ring is a standard N-acylation reaction. The 2-amino-4-methyloxazole intermediate is treated with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), typically in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov

The primary amine group at the C2 position of the oxazole is nucleophilic and readily attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable amide bond. wikipedia.org This reaction is generally high-yielding and is a common transformation in the synthesis of related heterocyclic amides, such as N-substituted 2-aminothiazoles and 2-aminobenzoxazoles. nih.govacs.org

The 2-aminooxazole nucleus possesses multiple potential sites for acylation, including the exocyclic amino group (forming an N-acetamide), the endocyclic ring nitrogen, and the C5 carbon atom. Therefore, controlling the chemo- and regioselectivity of the acylation reaction is crucial.

Under standard acylation conditions, the reaction is highly regioselective for the exocyclic amino group. This is because the exocyclic nitrogen is significantly more nucleophilic and basic than the endocyclic, sp²-hybridized nitrogen atom, which is part of the aromatic π-system. The lone pair of the endocyclic nitrogen is delocalized within the ring, reducing its availability for nucleophilic attack. While acylation at the ring nitrogen is possible under more forcing conditions or with specific catalysts, it is not the favored pathway.

C-acylation at the C5 position is also a possibility but typically requires different reaction conditions, often involving Friedel-Crafts type chemistry, which is not favored in this context. Thus, the straightforward reaction of 2-amino-4-methyloxazole with acetyl chloride or acetic anhydride reliably and selectively yields the desired N-(4-methyl-2-oxazolyl)acetamide. wikipedia.org

Synthesis of Diverse N-(4-methyl-2-oxazolyl)acetamide Analogues and Derivatives

The synthetic framework for Acetamide, N-(4-methyl-2-oxazolyl) is highly adaptable for the creation of a wide range of analogues and derivatives. nih.gov Modifications can be introduced at three primary points: the acyl group, the 4-position of the oxazole ring, and the 5-position of the oxazole ring.

Diversity is most commonly generated by varying the acylating agent. Instead of acetyl chloride, a variety of other acyl halides or anhydrides can be used to synthesize a library of N-acyl-2-amino-4-methyloxazoles. For example, reacting the 2-amino-4-methyloxazole intermediate with chloroacetyl chloride produces a reactive N-(2-chloroacetyl) derivative. This intermediate can then be subjected to nucleophilic substitution reactions with various amines, thiols, or other nucleophiles to attach complex side chains. nih.gov

Further diversity can be achieved by modifying the oxazole ring itself. As discussed in section 2.1.2, using different α-haloketones in the initial cyclization step allows for the introduction of various substituents at the 4- and 5-positions. For instance, starting with substituted α-bromoacetophenones can yield 4-aryl derivatives, while using 3-halo-2-butanone would place a second methyl group at the 5-position. acs.org This modular approach enables the systematic exploration of the structure-activity relationship of this class of compounds. nih.gov

Table 2: Strategies for the Synthesis of Diverse Analogues

| Modification Site | Strategy | Example Reagents | Resulting Structure |

|---|---|---|---|

| Acyl Group | Vary the acylating agent | Benzoyl chloride, Propionyl chloride, Chloroacetyl chloride | N-(benzoyl)-...amide, N-(propionyl)-...amide, N-(chloroacetyl)-...amide |

| Position 4 | Vary the ketone precursor | 1-Bromo-3-phenylacetone, 1-Bromo-2-pentanone | 4-benzyl-oxazole derivative, 4-propyl-oxazole derivative |

| Position 5 | Vary the ketone precursor | 3-Bromo-2-butanone (for 4,5-dimethyl) | 4,5-dimethyloxazole derivative |

| Complex Side Chains | Multi-step functionalization | 1. Acylation with chloroacetyl chloride 2. Substitution with a heterocyclic thiol nih.gov | Derivative with a heterocyclic thioether linkage |

Strategies for Structural Diversification on the Acetamide Side Chain

The acetamide side chain of Acetamide, N-(4-methyl-2-oxazolyl) provides a readily accessible point for structural modification, which is crucial for studying structure-activity relationships. A primary strategy involves the acylation of the 2-amino-4-methyloxazole intermediate with a variety of acylating agents.

One of the most direct methods for diversification is the use of different acid chlorides or anhydrides. For instance, reacting 2-amino-4-methyloxazole with acetyl chloride yields the parent compound, while using other acyl chlorides, such as propionyl chloride or butyryl chloride, would result in analogues with longer alkyl chains. This allows for a systematic exploration of how the length and branching of the side chain affect the molecule's properties.

Furthermore, functional groups can be introduced into the side chain. Using chloroacetyl chloride, for example, introduces a reactive chlorine atom that can subsequently be displaced by various nucleophiles, such as amines or thiols, to generate a diverse library of derivatives. A similar strategy has been used in the synthesis of other complex acetamide derivatives. researchgate.net

Peptide coupling reagents offer another versatile approach. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the coupling of various carboxylic acids to the 2-amino-4-methyloxazole core. This method is particularly useful for incorporating more complex or sensitive functionalities into the side chain. nih.gov

| Starting Material | Reagent | Resulting Side Chain Modification |

| 2-amino-4-methyloxazole | Acetyl chloride | Acetamide |

| 2-amino-4-methyloxazole | Propionyl chloride | Propanamide |

| 2-amino-4-methyloxazole | Chloroacetyl chloride | Chloroacetamide |

| 2-amino-4-methyloxazole & Carboxylic Acid | EDC/DCC | Varied amide functionalities |

Modifications and Substitutions on the Oxazole Ring System

Altering the oxazole ring itself presents another avenue for creating analogues of Acetamide, N-(4-methyl-2-oxazolyl). These modifications typically focus on the substituents at the 4 and 5 positions of the oxazole ring.

The synthesis of the oxazole ring often provides the initial opportunity for diversification. A common method for synthesizing 2-aminooxazoles is the reaction of an α-haloketone with urea. By employing different α-haloketones, one can introduce a variety of substituents at the 4- and 5-positions of the oxazole ring.

Further modifications to the pre-formed oxazole ring are also possible. While electrophilic aromatic substitution on the oxazole ring can be challenging, functional groups already present on the ring can be manipulated. wikipedia.org For example, a bromo- or chloro-substituted oxazole can serve as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. organic-chemistry.org

The van Leusen oxazole synthesis is another valuable method, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde to form the oxazole ring. nih.gov This reaction is particularly useful for accessing 5-substituted oxazoles. nih.gov

| Synthetic Strategy | Key Reactants | Resulting Oxazole Modification |

| Hantzsch-type Synthesis | α-haloketone, Urea | Varied substituents at C4 and C5 |

| Palladium-catalyzed Cross-Coupling | Halogenated oxazole, Arylboronic acid | Aryl substitution on the oxazole ring |

| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde | Substitution at the C5 position |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Catalytic Methods in Oxazole and Acetamide Synthesis

Catalytic methods are increasingly being adopted for the synthesis of oxazoles and acetamides to enhance efficiency and sustainability. For the construction of the oxazole ring, various transition metal-catalyzed reactions have been developed. For example, rhodium(II)-catalyzed reactions of diazo compounds with oximes provide an efficient route to multi-functionalized oxazoles. nih.gov Silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides also offers a novel strategy for oxazole ring formation. nih.gov

In the acylation step, the use of a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can significantly accelerate the reaction and improve yields, especially when using less reactive acylating agents.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of compounds like Acetamide, N-(4-methyl-2-oxazolyl) to minimize environmental impact. sphinxsai.com This involves the use of safer solvents, maximizing atom economy, and reducing waste. rsc.org

For instance, traditional syntheses often use hazardous solvents. Green chemistry promotes the use of more benign alternatives like water or ethanol, or even solvent-free conditions. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric. Catalytic methods are generally preferred over stoichiometric reagents as they generate less waste and have higher atom economy. sphinxsai.com

Recent research has also explored the synthesis of acetamides from CO2, methanol, H2, and amines, representing a novel and greener route. rsc.orgresearchgate.net

Flow Chemistry and Automated Synthesis for High-Throughput Analog Generation

Flow chemistry and automated synthesis are powerful technologies for the rapid generation of libraries of chemical analogues. durham.ac.uk These methods offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for high-throughput screening. sci-hub.seuc.pt

In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature and time. durham.ac.uk This can lead to higher yields and purities. The modular nature of flow systems allows for the sequential execution of multiple reaction steps, such as the formation of the oxazole ring followed by acylation, without the need for isolating intermediates. uc.pt This automated approach is particularly valuable in medicinal chemistry for rapidly exploring structure-activity relationships. durham.ac.uk

In-Depth Analysis of Acetamide, N-(4-methyl-2-oxazolyl) Remains Elusive in Scientific Literature

The compound, with the chemical formula C6H8N2O2, is recognized in chemical databases. ontosight.ainih.gov General information suggests that oxazole-containing compounds are of interest in medicinal chemistry due to their potential antimicrobial, antiviral, and anticancer activities. ontosight.ai Research in this area typically involves the synthesis of various derivatives and their subsequent evaluation through in vitro and in vivo studies to determine their biological effects. ontosight.ai

However, specific details regarding the pharmacological profiling and mechanistic understanding of Acetamide, N-(4-methyl-2-oxazolyl) are not documented in the available literature. To fulfill the requested detailed article outline, specific data from various assays and studies would be required. This would include findings from:

Cell-Based Assays: Data from cytotoxicity screenings (such as MTT assays) on various cancer cell lines or anti-inflammatory assays would be necessary to understand its biological activity profile.

Biochemical Assays: Information on the compound's ability to inhibit specific enzymes, a common mechanism of action for many drugs, is currently unavailable.

Molecular Target Identification: There are no published studies identifying the specific protein or proteins that Acetamide, N-(4-methyl-2-oxazolyl) might bind to in a biological system.

Ligand-Target Binding Studies: Consequently, data on the affinity and kinetics of its binding to any potential molecular target is absent.

Proteomic and Interactome Mapping: Modern proteomic approaches are often used to understand the cellular pathways affected by a compound. However, no such studies have been published for Acetamide, N-(4-methyl-2-oxazolyl).

Elucidation of Mechanism of Action: Without the foundational data from the above-mentioned studies, the precise mechanism by which this compound might exert any biological effect remains unknown.

While research on other acetamide and oxazole derivatives has shown promise in areas like oncology and inflammation, often detailing their effects on processes like apoptosis and cell cycle regulation, these findings cannot be directly attributed to Acetamide, N-(4-methyl-2-oxazolyl) without specific experimental evidence. The scientific community relies on peer-reviewed, published data to establish the pharmacological properties and mechanisms of any given compound. In the case of Acetamide, N-(4-methyl-2-oxazolyl), this information is not yet part of the scientific record.

Therefore, a comprehensive and scientifically accurate article detailing the pharmacological and mechanistic investigations of Acetamide, N-(4-methyl-2-oxazolyl) as per the requested outline cannot be generated at this time. Further research and publication of findings are needed to elucidate the specific biological activities and mechanisms of this compound.

Pharmacological and Mechanistic Investigations of Acetamide, N 4 Methyl 2 Oxazolyl in Vitro and Preclinical Models

Elucidation of Mechanism of Action (MOA)

Cellular Pathway Modulation Analysis

There is no publicly available research detailing the effects of Acetamide (B32628), N-(4-methyl-2-oxazolyl) on specific cellular pathways. Investigations into how this compound might modulate signaling cascades, gene expression, or other cellular processes have not been reported in the scientific literature.

Kinetic Studies for Enzyme or Receptor Interactions

Information regarding the kinetic interactions of Acetamide, N-(4-methyl-2-oxazolyl) with enzymes or receptors is not available. There are no published studies that have characterized its binding affinity, association or dissociation rate constants, or its potential inhibitory or agonistic activity on specific molecular targets.

Investigations into Intracellular Localization and Cellular Permeability in Research Models

There is a lack of published data on the intracellular localization and cellular permeability of Acetamide, N-(4-methyl-2-oxazolyl). Studies to determine its ability to cross cell membranes and its subsequent distribution within cellular compartments have not been reported.

In Vivo Efficacy Studies in Preclinical Disease Models

Comprehensive searches of scientific databases have not yielded any in vivo efficacy studies for Acetamide, N-(4-methyl-2-oxazolyl) in preclinical models of disease.

Model Selection and Rationale

Due to the absence of in vivo studies, there is no information on the selection and rationale of any preclinical disease models for testing the efficacy of Acetamide, N-(4-methyl-2-oxazolyl).

Efficacy Endpoints and Biomarker Analysis

There are no reported efficacy endpoints or biomarker analyses related to in vivo studies of Acetamide, N-(4-methyl-2-oxazolyl), as no such studies have been published.

Pharmacodynamic Markers of Target Engagement

In the absence of identified molecular targets and in vivo studies, there are no established pharmacodynamic markers to indicate target engagement by Acetamide, N-(4-methyl-2-oxazolyl).

Structure Activity Relationship Sar and Molecular Design Strategies for Acetamide, N 4 Methyl 2 Oxazolyl Analogues

Systematic Modification of the Acetamide (B32628) N-Substituent and Alkyl Chain

The acetamide N-substituent and the attached alkyl chain represent key regions for structural modification in the design of N-(4-methyl-2-oxazolyl)acetamide analogues. Variations in this part of the molecule can significantly influence factors such as lipophilicity, steric interactions with the biological target, and metabolic stability.

Impact of Alkyl Chain Length and Branching

The length and branching of the N-alkyl chain can have a profound effect on the biological activity of acetamide derivatives. While direct studies on N-(4-methyl-2-oxazolyl)acetamide are not extensively available in the public domain, general principles from related series of N-substituted acetamides can be informative. For instance, in a series of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives, variations in the N-alkyl substituent led to a wide range of cytotoxic activity against a breast cancer cell line. nih.gov This highlights the sensitivity of biological activity to the nature of the N-alkyl group.

In many bioactive series, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability and target engagement up to a certain point. However, excessive chain length can also lead to decreased solubility and non-specific binding. Branching on the alkyl chain, such as the introduction of an isobutyl or a 1-methylpropyl group, can introduce specific steric interactions that may be beneficial for fitting into a binding pocket and can also influence the metabolic stability of the compound. evitachem.com

Table 1: Hypothetical Impact of N-Alkyl Chain Modification on Activity

| N-Alkyl Substituent | Expected Impact on Lipophilicity | Potential Effect on Activity | Rationale |

| Methyl | Low | May establish baseline activity | Smallest alkyl group, minimal steric hindrance. |

| Ethyl | Moderate | Potential for increased activity | Increased lipophilicity and van der Waals interactions. |

| Propyl | Moderate-High | Activity may plateau or decrease | Further increase in lipophilicity; potential for steric clashes. |

| Isopropyl | Moderate | May enhance activity | Branching can improve binding pocket fit and metabolic stability. |

| tert-Butyl | High | Activity may decrease | Significant steric bulk may prevent optimal binding. |

Influence of Terminal Group Substitution (e.g., Aryl, Heteroaryl, Cyclic Moieties)

The introduction of terminal aryl, heteroaryl, or cyclic moieties at the end of the N-alkyl chain is a common strategy in medicinal chemistry to explore additional binding interactions and vector the molecule towards specific sub-pockets of the target protein. For example, in a series of N-benzyl substituted acetamide derivatives, the presence and substitution pattern of the benzyl (B1604629) group were critical for anticancer activity. chapman.edu This suggests that for N-(4-methyl-2-oxazolyl)acetamide analogues, an N-arylalkyl substituent could lead to significant gains in potency.

The nature of the terminal group can influence activity through various mechanisms:

Aryl groups: Phenyl or substituted phenyl rings can engage in π-π stacking, hydrophobic, and cation-π interactions with the target.

Heteroaryl groups: Rings such as pyridine, pyrazole, or triazole can act as hydrogen bond acceptors or donors, forming specific interactions with the target protein. archivepp.com

Cyclic moieties: Cycloalkyl groups like cyclohexyl can provide a balance of lipophilicity and conformational rigidity, which can be advantageous for binding. nih.gov

In studies on N-acetamide substituted pyrazolopyrimidines, the introduction of diverse chemical moieties at the terminal end of the acetamide substituent afforded opportunities to significantly increase binding affinity without compromising the core binding. nih.gov This underscores the potential of terminal group substitution as a powerful tool for optimizing the activity of N-(4-methyl-2-oxazolyl)acetamide analogues.

Structural Exploration of the Oxazole (B20620) Ring System

The oxazole ring is a key pharmacophoric element in Acetamide, N-(4-methyl-2-oxazolyl). Its electronic properties and substitution pattern are critical determinants of biological activity.

Role of the Methyl Group at Position 4

Removal or replacement of the 4-methyl group with other substituents would likely have a significant impact on activity:

Replacement with hydrogen: This would decrease lipophilicity and remove any specific hydrophobic interactions, potentially leading to a loss of potency.

Replacement with larger alkyl groups: This would increase steric bulk and lipophilicity, which could either be beneficial or detrimental depending on the topology of the binding site.

Replacement with polar groups: Introduction of a hydroxymethyl or a similar polar group could introduce new hydrogen bonding opportunities but would also significantly alter the electronic and solubility profile of the compound.

Substituent Effects at Other Oxazole Ring Positions

In a study of 1,2,4-oxadiazole-based derivatives, the nature of the substituent at the 3-position of the oxadiazole ring (analogous to the 2-position of the oxazole ring in the parent compound) had a significant impact on the inhibitory activity against acetylcholinesterase. archivepp.com This highlights the sensitivity of biological activity to the substitution pattern of the heterocyclic ring.

Table 2: Potential Impact of Oxazole Ring Substitution

| Position | Substituent | Potential Effect on Activity | Rationale |

| 4 | Hydrogen | Decrease | Loss of hydrophobic interaction. |

| 4 | Ethyl | Increase/Decrease | Altered steric and lipophilic profile. |

| 5 | Phenyl | Increase | Potential for additional π-stacking interactions. |

| 5 | Halogen | Increase/Decrease | Alters electronic profile and can form halogen bonds. |

Bioisosteric Replacements of the Oxazole Ring

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govopenaccessjournals.com The 2-aminooxazole moiety in N-(4-methyl-2-oxazolyl)acetamide is a prime candidate for such modifications.

Several heterocycles can be considered as bioisosteres for the oxazole ring:

Thiazole (B1198619): The 2-aminothiazole (B372263) scaffold is a well-known bioisostere of the 2-aminooxazole. nih.gov In a study on antitubercular agents, 2-aminooxazole derivatives showed a similar trend in activity to their 2-aminothiazole counterparts, confirming their bioisosteric relationship. nih.gov The sulfur atom in thiazole can lead to different metabolic profiles and slightly altered electronic properties compared to the oxygen in oxazole.

1,2,4-Oxadiazole (B8745197): This heterocycle has been successfully used as a bioisostere for amide and ester groups, and can also be considered as a replacement for the oxazole ring. nih.gov The arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring presents a different hydrogen bonding pattern compared to oxazole.

Triazole: The 1,2,3-triazole ring is another common bioisostere for various five-membered heterocycles and amide bonds. Its ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability, makes it an attractive replacement.

The choice of a particular bioisostere will depend on the specific interactions of the parent compound with its biological target and the desired improvements in its properties.

Conformational Analysis and Pharmacophore Mapping

Understanding the three-dimensional arrangement of a molecule and its key interacting features is fundamental to rational drug design. Conformational analysis and pharmacophore mapping provide a blueprint for identifying which parts of the molecule are essential for its biological activity and how they should be oriented in space.

Identification of Key Structural Features for Activity

The structure of Acetamide, N-(4-methyl-2-oxazolyl) (C6H8N2O2) presents several key features that likely contribute to its potential biological activity. ontosight.ainih.gov A pharmacophore model for this scaffold would typically include:

A Hydrogen Bond Donor: The N-H group of the acetamide linker is a crucial hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the acetamide group acts as a strong hydrogen bond acceptor.

Aromatic/Heterocyclic Ring: The 4-methyl-oxazole ring provides a rigid core structure. The nitrogen and oxygen atoms within the oxazole ring can also serve as hydrogen bond acceptors.

A Hydrophobic Feature: The methyl group at the 4-position of the oxazole ring, as well as the methyl group of the acetamide, contribute to the molecule's lipophilicity and can engage in van der Waals interactions with hydrophobic pockets of a biological target.

These features are critical for the molecule's interaction with a hypothetical target protein, and modifications to any of these points would be expected to influence its binding affinity and biological activity.

Role of Hydrogen Bonding and Lipophilicity in SAR

Hydrogen Bonding: The acetamide linker is pivotal for forming specific hydrogen bonds with a target receptor. The directionality and strength of these bonds are often critical for potent biological activity. For instance, in many kinase inhibitors, the acetamide N-H group forms a key hydrogen bond with the hinge region of the kinase domain. The oxazole ring's nitrogen and oxygen atoms can also participate in hydrogen bonding, further anchoring the molecule in the binding site.

Lipophilicity: Lipophilicity, often quantified as logP, influences a compound's solubility, cell membrane permeability, and binding to hydrophobic regions of a target. The methyl groups on the Acetamide, N-(4-methyl-2-oxazolyl) scaffold contribute to its lipophilic character. Altering these groups can modulate the compound's pharmacokinetic and pharmacodynamic properties. bldpharm.com

A hypothetical SAR study could explore modifications to the scaffold to understand the impact of these properties.

Table 1: Hypothetical SAR of Acetamide, N-(4-methyl-2-oxazolyl) Analogues

| Compound ID | R1 (on Acetamide) | R2 (on Oxazole) | Predicted LogP | Hypothetical IC50 (nM) | Rationale |

| 1 | -CH3 | -CH3 | 1.2 | 500 | Parent Compound |

| 2 | -H | -CH3 | 0.8 | 1200 | Removal of hydrophobic group on acetamide may weaken binding. |

| 3 | -CH2CH3 | -CH3 | 1.6 | 350 | Slight increase in lipophilicity may improve hydrophobic interactions. |

| 4 | -CH3 | -H | 0.7 | 800 | Removal of methyl on oxazole reduces lipophilicity and potential for hydrophobic contact. |

| 5 | -CH3 | -CF3 | 1.9 | 150 | Electron-withdrawing group may alter oxazole ring electronics and improve interactions. |

| 6 | -Cyclopropyl | -CH3 | 2.0 | 200 | Introduction of a constrained ring can explore specific hydrophobic pockets. |

This table presents hypothetical data for illustrative purposes.

Rational Drug Design Principles Applied to Acetamide, N-(4-methyl-2-oxazolyl) Scaffold

With a foundational understanding of the SAR, more advanced computational techniques can be applied to guide the design of novel analogues with improved potency and selectivity.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design has emerged as a powerful strategy for developing new drugs. nih.gov It involves screening small, low-complexity molecules (fragments) that bind weakly to a target, and then growing or linking these fragments to create more potent leads. chemicalbook.com Acetamide, N-(4-methyl-2-oxazolyl), with a molecular weight of 140.14 g/mol , is itself the size of a typical fragment. nih.gov

An FBDD approach could involve:

Fragment Screening: Identifying that the Acetamide, N-(4-methyl-2-oxazolyl) scaffold binds to a target of interest.

Fragment Growing: Systematically adding chemical functionalities to the fragment to explore interactions with adjacent binding pockets. For example, the acetamide methyl group could be extended to incorporate larger alkyl or aryl groups.

Fragment Linking: If another fragment is identified that binds in a proximal site, a linker could be designed to connect the two, creating a novel and potentially much more potent molecule. chemicalbook.com

Table 2: Hypothetical Fragment Growing Strategy from the Acetamide, N-(4-methyl-2-oxazolyl) Scaffold

| Compound ID | Modification from Parent Scaffold | Hypothetical Binding Affinity (KD) | Design Rationale |

| Parent | N/A | 100 µM | Initial fragment hit. |

| Analogue A | Addition of a phenyl group to the acetamide nitrogen. | 20 µM | Exploring a nearby hydrophobic pocket. |

| Analogue B | Addition of a hydroxyl group to the phenyl group of Analogue A. | 2 µM | Forming a new hydrogen bond with the target. |

This table presents hypothetical data for illustrative purposes.

Structure-Based Drug Design (SBDD) Incorporating Target Information

When the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based drug design becomes a powerful tool.

The process would involve:

Molecular Docking: Computationally placing Acetamide, N-(4-methyl-2-oxazolyl) into the binding site of the target protein to predict its preferred orientation and interactions.

Analysis of the Binding Pose: Identifying which parts of the molecule are making favorable interactions and which are not. This analysis can reveal opportunities for optimization. For example, a docking study might show that the 4-methyl group on the oxazole ring is near a larger, unoccupied hydrophobic pocket.

De Novo Design: Designing new molecules that are predicted to have improved binding affinity based on the structural insights. This could involve adding a larger hydrophobic group to fill the identified pocket, or introducing a new functional group to form a hydrogen bond with a nearby amino acid residue. For instance, if a docking study of a kinase inhibitor shows an unoccupied pocket, a larger group could be added to the acetamide moiety to improve potency. nih.gov

The iterative cycle of design, synthesis, and testing, guided by structural biology and computational chemistry, is a hallmark of modern drug discovery and could be effectively applied to the Acetamide, N-(4-methyl-2-oxazolyl) scaffold to develop novel therapeutic candidates.

Computational and Theoretical Chemistry Studies of Acetamide, N 4 Methyl 2 Oxazolyl

Quantum Chemical Calculationsnih.gov

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of "Acetamide, N-(4-methyl-2-oxazolyl)". These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape. nih.gov

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule dictates its chemical behavior. For "Acetamide, N-(4-methyl-2-oxazolyl)," analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. aimspress.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

In related acetamide (B32628) and oxazole (B20620) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amide nitrogen and the oxazole ring, while the LUMO is typically distributed over the carbonyl group and the heterocyclic ring. This distribution of frontier orbitals suggests that these regions are the primary sites for chemical reactions. For "Acetamide, N-(4-methyl-2-oxazolyl)," it can be inferred that the nitrogen and oxygen atoms of the oxazole and acetamide moieties would be significant contributors to the HOMO, while the LUMO would likely be centered on the C=O and C=N bonds.

Table 1: Computed Properties of Acetamide, N-(4-methyl-2-oxazolyl) nih.gov

| Property | Value |

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| Exact Mass | 140.058577502 Da |

| Topological Polar Surface Area | 55.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, theoretical spectra can be generated that aid in the interpretation of experimental data.

For "Acetamide, N-(4-methyl-2-oxazolyl)," DFT calculations would predict characteristic IR stretching frequencies for the C=O group of the acetamide (typically in the range of 1650-1700 cm⁻¹), the C-N stretching, and the vibrations associated with the oxazole ring. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to identify the different protons and carbons in the molecule, including the methyl protons, the oxazole ring proton, and the carbons of the acetamide and oxazole moieties. scielo.br

Molecular Dynamics Simulations and Conformational Analysisresearchgate.net

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Investigation of Dynamic Behavior in Solution

In solution, "Acetamide, N-(4-methyl-2-oxazolyl)" is not a static entity but exists as an ensemble of different conformations. MD simulations can track the rotational and vibrational motions of the molecule, revealing the most stable conformations and the energy barriers between them. The acetamide linkage can exist in cis and trans conformations, and the orientation of the acetamide group relative to the oxazole ring can vary. Understanding this dynamic behavior is crucial as the biological activity of a molecule can be dependent on its preferred conformation in a physiological environment. Studies on similar amide-containing molecules have shown that the solvent environment can significantly influence the conformational equilibrium. scielo.br

Protein-Ligand Interaction Dynamics

When a molecule like "Acetamide, N-(4-methyl-2-oxazolyl)" is considered for its potential as a drug candidate, understanding its interaction with a target protein is paramount. MD simulations of the protein-ligand complex can reveal the stability of the binding pose identified through molecular docking. These simulations can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time, and can also uncover changes in the protein or ligand conformation upon binding. This dynamic view provides a more realistic picture of the binding event than static docking poses alone. researchgate.net

Molecular Docking and Binding Affinity Predictionschalcogen.ro

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for further investigation.

For "Acetamide, N-(4-methyl-2-oxazolyl)," molecular docking studies could be performed against various protein targets to identify potential biological activities. The oxazole and acetamide moieties are common features in pharmacologically active compounds. ontosight.ainih.gov The docking process involves placing the ligand in the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. The results of docking studies can provide hypotheses about the mechanism of action of the compound and guide the design of more potent derivatives. For instance, docking studies on other acetamide-containing compounds have successfully predicted their binding to enzymes and receptors. nih.gov The predicted binding affinity, often expressed as a docking score or a calculated binding free energy, provides a qualitative estimate of how strongly the ligand binds to the protein.

Ligand-Target Docking Methodologies

Ligand-target docking is a cornerstone of computational drug discovery, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. While specific docking studies featuring "Acetamide, N-(4-methyl-2-oxazolyl)" are not extensively detailed in published literature, the methodologies applied to structurally related compounds provide a clear framework for how such an analysis would be conducted.

The process begins with the preparation of both the ligand and the target receptor. The three-dimensional structure of the ligand, "Acetamide, N-(4-methyl-2-oxazolyl)," would be generated and its geometry optimized using molecular mechanics methods, such as the MM+ force field, to find its most stable conformation. The target receptor's structure is typically obtained from crystallographic data from protein databases.

Docking simulations are then performed using specialized software like Molegro Virtual Docker. These programs employ sophisticated scoring algorithms, such as the MolDockScore, to calculate the binding energies and identify the most favorable binding poses of the ligand within the active site of the receptor. The simulation involves docking multiple conformations of the ligand into a defined binding area of the target receptor to explore various interaction possibilities. This methodology allows researchers to visualize key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing insight into the compound's potential mechanism of action.

Free Energy Perturbation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

To refine the binding affinity predictions from molecular docking, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. These methods calculate the free energy of binding for a ligand-receptor complex, offering a more accurate estimation than docking scores alone. The MM/PBSA approach calculates the binding free energy (ΔG_bind) by estimating the energy difference between the bound complex and the individual ligand and receptor molecules in solution.

The calculation involves several energy components: the molecular mechanics (MM) energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The polar component is often calculated using the Poisson-Boltzmann (PB) model, while the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).

A common approach involves running a single molecular dynamics simulation of the ligand-receptor complex and then extracting snapshots to represent the conformations of the free ligand and receptor. However, for greater accuracy, separate simulations of the complex, the free ligand, and the unbound receptor can be performed. The accuracy of MM/PBSA calculations can be influenced by several factors, including the choice of the dielectric constant used to model the protein interior and the method for calculating the entropic contribution to binding, which is often estimated through normal-mode analysis. While specific MM/PBSA data for "Acetamide, N-(4-methyl-2-oxazolyl)" is not available, this methodology is a standard tool for evaluating potential drug candidates within the broader oxazole class.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the oxazole class of compounds, QSAR is instrumental in understanding the structural features required for therapeutic effects.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for oxazole and related oxadiazole derivatives has been successful in various therapeutic areas, including antimicrobial and antileishmanial applications. These models are built using a dataset of compounds with known biological activities, expressed numerically (e.g., as pIC50 or pMIC).

The process involves calculating a wide range of molecular descriptors for each compound, which can be categorized as thermodynamic, electronic, steric, or spatial. Using statistical methods like multiple linear regression or more advanced machine learning algorithms, a model is created that links these descriptors to the observed activity.

The robustness and predictive power of these models are evaluated through rigorous statistical validation. Key parameters include the coefficient of determination (R²), which measures internal consistency, and the leave-one-out cross-validated coefficient (q² or R²cv), which assesses the model's predictive ability. An acceptable 3D-QSAR model typically requires an R² greater than 0.6 and a q² greater than 0.5. For instance, a 2D-QSAR model developed for antileishmanial oxazole and oxadiazole derivatives achieved high statistical robustness with an R² of 0.90 and a predictive R² of 0.82. Similarly, a 3D-QSAR model for 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors reported a high predictive potential with an R² of 0.9235.

Table 1: Examples of QSAR Model Validation Statistics for Oxazole and Related Heterocycles

| Compound Class | Therapeutic Target | QSAR Type | R² (Training Set) | q² (or R²cv) | R²pred (Test Set) | Source |

|---|---|---|---|---|---|---|

| Oxazole/Oxadiazole | Antileishmanial (L. infantum) | 2D-QSAR | 0.90 | N/A | 0.82 | |

| Oxazole/Oxadiazole | Antileishmanial (L. infantum) | 4D-QSAR | 0.80 | N/A | 0.64 | |

| 1,2,4-Oxadiazole | Sortase A Inhibitors | 3D-QSAR | 0.9235 | 0.6319 | 0.5479 | |

| Triazole/Oxazole | COX-2 Inhibition | 3D-QSAR | Model developed to show necessity of oxazole scaffold |

Applications in Lead Optimization and Virtual Screening

Once validated, QSAR models serve as powerful tools for lead optimization and virtual screening. In lead optimization, the model provides insights into which structural modifications are likely to enhance a compound's activity. For example, QSAR studies on antimicrobial oxadiazoles (B1248032) suggested that substituting groups that increase electronic charge on the ring could enhance potency. The graphical outputs of 3D-QSAR models, known as contour maps, visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, guiding synthetic chemists in designing more potent analogues.

In virtual screening, a validated QSAR model can be used to rapidly predict the biological activity of large libraries of virtual compounds. This allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. By screening for molecules that fit the established structure-activity relationship, the discovery of novel and potent hits is accelerated.

Cheminformatics and Data Mining for Oxazole-Acetamide Chemical Space

Cheminformatics and data mining provide the tools to analyze the vast chemical space occupied by oxazole-acetamide derivatives and related compounds. The oxazole scaffold is recognized for its wide spectrum of biological activities, making it a privileged structure in medicinal chemistry.

Cheminformatics tools enable the exploration of large chemical datasets by visualizing relationships between compounds. Techniques like multidimensional projection can represent high-dimensional chemical feature space in two or three dimensions, allowing researchers to identify clusters of structurally similar compounds. Modern platforms can integrate molecular structures, model predictions, and explainability methods (XAI) to reveal how specific substructures contribute to a predicted property.

For the oxazole-acetamide chemical space, these methods can be used to:

Identify trends in biological activity across different substitution patterns.

Compare newly designed compounds to existing ones with known activities.

Analyze the diversity of a compound library to ensure broad coverage of the chemical space.

Train machine learning models to predict various properties, such as bioavailability or solubility, for novel derivatives.

By systematically mining the data associated with the oxazole-acetamide scaffold, researchers can uncover novel structure-activity relationships and design new molecules with improved therapeutic potential.

Advanced Analytical and Spectroscopic Characterization of Acetamide, N 4 Methyl 2 Oxazolyl

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For Acetamide (B32628), N-(4-methyl-2-oxazolyl) (C6H8N2O2), techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed. The high resolving power of these instruments allows for the separation of ions with very similar nominal masses, ensuring an unambiguous formula assignment. The experimentally observed m/z value for the protonated molecule [M+H]+ would be compared against the theoretical value to confirm the elemental composition.

Table 1: Illustrative HRMS Data for Acetamide, N-(4-methyl-2-oxazolyl)

| Analyte | Molecular Formula | Theoretical m/z [M+H]+ | Observed m/z [M+H]+ | Mass Accuracy (ppm) |

| Acetamide, N-(4-methyl-2-oxazolyl) | C6H8N2O2 | 141.0659 | 141.0662 | 2.1 |

Note: The data presented in this table is illustrative and represents expected values for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of a compound in solution and, with specific techniques, in the solid state. A suite of NMR experiments is used to map out the carbon framework and the connectivity of protons, providing definitive structural confirmation.

1H NMR, 13C NMR, and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, the oxazole (B20620) ring methyl protons, and the oxazole ring vinyl proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are key identifiers. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the acetamide group and the carbons of the 4-methyl-2-oxazolyl ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, assigning each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons over two to three bonds. This is critical for establishing the connectivity between different functional groups, such as linking the acetyl group to the oxazole ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be important for determining the preferred conformation of the molecule in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Acetamide, N-(4-methyl-2-oxazolyl) in CDCl₃

| Position/Group | Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | Carbon | - | ~24.5 |

| Acetyl CH₃ | Proton | ~2.2 | - |

| Acetyl C=O | Carbon | - | ~169.0 |

| Oxazole C2 | Carbon | - | ~158.0 |

| Oxazole C4 | Carbon | - | ~138.0 |

| Oxazole C5 | Carbon | - | ~125.0 |

| Oxazole C5-H | Proton | ~7.0 | - |

| 4-Methyl CH₃ | Carbon | - | ~11.0 |

| 4-Methyl CH₃ | Proton | ~2.1 | - |

Note: The chemical shift values are illustrative and based on typical values for similar structural motifs.

Solid-State NMR for Polymorph Analysis

Solid-State NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the crystal lattice. This is particularly valuable for identifying and characterizing different polymorphic forms of a compound. Polymorphs, which are different crystalline arrangements of the same molecule, can have distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, allowing for the detection of subtle differences in chemical shifts and peak multiplicities that distinguish one polymorph from another.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single Crystal X-ray Diffraction of the Compound and Co-crystals

Growing a suitable single crystal of Acetamide, N-(4-methyl-2-oxazolyl) would allow for its analysis by single-crystal X-ray diffraction. This experiment would yield a detailed crystallographic information file (CIF) containing the exact coordinates of each atom in the unit cell. This data confirms the molecular structure and reveals how the molecules pack together in the crystal lattice. Furthermore, the formation of co-crystals, where the target compound is crystallized with a second, different molecule (a co-former), can be used to modify the physicochemical properties of the solid. X-ray diffraction of such co-crystals would reveal the specific intermolecular interactions, like hydrogen bonds or π-stacking, that hold the two components together.

Protein-Ligand Co-crystallography

If Acetamide, N-(4-methyl-2-oxazolyl) is investigated as a ligand for a biological target, such as an enzyme or receptor, protein-ligand co-crystallography can provide invaluable insights into its binding mode. In this technique, the target protein is crystallized in the presence of the ligand. The resulting crystal structure, determined by X-ray diffraction, reveals the precise orientation of the ligand within the protein's binding site. This information highlights the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity and selectivity, which is crucial for structure-based drug design and understanding the molecule's biological function at a molecular level.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the molecular structure of Acetamide, N-(4-methyl-2-oxazolyl)-. By analyzing the vibrational modes of the molecule, detailed information about its constituent parts—the acetamide group and the 4-methyl-2-oxazolyl ring—can be obtained.

The spectrum of Acetamide, N-(4-methyl-2-oxazolyl)- is characterized by a combination of vibrations from the amide linkage, the methyl groups, and the oxazole ring. While a dedicated experimental spectrum for this specific molecule is not widely published, a highly accurate predicted spectrum can be compiled from detailed studies on analogous structures, such as 2-amino-4-methylthiazole (B167648), 2-aminooxazole, and various N-substituted amides. nih.govsemanticscholar.orgresearchgate.netresearchgate.net

Key Vibrational Modes:

Amide Group Vibrations: The acetamide moiety gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is one of the most intense and is expected in the 1700-1650 cm⁻¹ region. The N-H bending vibration (Amide II band), coupled with C-N stretching, typically appears around 1600-1550 cm⁻¹. A strong N-H stretching band is expected above 3200 cm⁻¹.

Oxazole Ring Vibrations: The oxazole ring has a set of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected to appear in the 1650-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage within the ring typically produces a strong band in the 1250-1150 cm⁻¹ range.

Methyl Group Vibrations: Both the acetyl methyl group and the 4-methyl group on the oxazole ring will exhibit characteristic C-H stretching vibrations (symmetric and asymmetric) in the 3000-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to precisely assign these vibrational modes. researchgate.netnih.gov Such studies on related molecules like 2-amino-4-methylthiazole and 4,4-dimethyl-2-oxazoline (B1220103) have provided robust assignments for the ring and substituent vibrations. semanticscholar.orgresearchgate.net Conformational analysis can also be performed, as the exact positions of certain bands, particularly the amide and N-H bands, can be sensitive to the rotational orientation of the acetamide group relative to the oxazole ring.

The following table summarizes the expected characteristic vibrational frequencies for Acetamide, N-(4-methyl-2-oxazolyl)- based on data from analogous compounds.

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3300 - 3200 | N-H Stretch | Amide | Medium-Strong |

| 3000 - 2850 | C-H Stretch (asymmetric & symmetric) | Methyl (CH₃) | Medium |

| 1700 - 1650 | C=O Stretch (Amide I) | Amide | Strong |

| 1640 - 1600 | C=N Stretch | Oxazole Ring | Medium |

| 1600 - 1550 | N-H Bend (Amide II) | Amide | Strong |

| 1550 - 1480 | C=C Stretch | Oxazole Ring | Medium |

| 1465 - 1440 | C-H Asymmetric Bend | Methyl (CH₃) | Medium |

| 1380 - 1370 | C-H Symmetric Bend (umbrella) | Methyl (CH₃) | Medium |

| 1300 - 1200 | C-N Stretch (Amide III) | Amide | Medium |

| 1250 - 1150 | C-O-C Asymmetric Stretch | Oxazole Ring | Strong |

Chiral Separation Techniques and Optical Rotation

The compound Acetamide, N-(4-methyl-2-oxazolyl)-, with the IUPAC name N-(4-methyl-1,3-oxazol-2-yl)acetamide, is an achiral molecule. nih.gov It does not possess a stereogenic center (a carbon or other atom with four different substituents), nor does it exhibit other forms of stereoisomerism like atropisomerism under normal conditions. The nitrogen atom of the amide group is sp² hybridized and trigonal planar, and while trivalent nitrogen atoms in some amines can be chiral, they typically undergo rapid pyramidal inversion at room temperature, preventing the resolution of enantiomers. libretexts.org

Because the molecule is achiral, it does not have enantiomers, does not rotate plane-polarized light (i.e., its optical rotation is zero), and therefore, techniques for chiral separation are not applicable to this specific compound.

However, the principles of chiral separation are highly relevant for structurally similar oxazole and acetamide derivatives that are chiral. For the purpose of illustrating the analytical methodology that would be employed for a chiral analogue, the following sections will discuss the application of chiral HPLC and the determination of enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating the enantiomers of a chiral compound. heraldopenaccess.us This method would be essential for analyzing a chiral derivative of Acetamide, N-(4-methyl-2-oxazolyl)-. The separation is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times on the chromatographic column.

This is accomplished by using a Chiral Stationary Phase (CSP). CSPs are high-performance liquid chromatography supports onto which a chiral selector has been immobilized. chiralpedia.com For the separation of compounds containing amide and heterocyclic functionalities, polysaccharide-based CSPs are among the most versatile and widely used. nih.govbiovanix.com These columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through a combination of interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov

The choice of mobile phase is critical for achieving separation. Common modes include:

Normal Phase: Using mixtures of alkanes like n-hexane with an alcohol modifier such as isopropanol (B130326) or ethanol.

Polar Organic Mode: Employing neat polar solvents like methanol, ethanol, or acetonitrile (B52724). nih.gov

Reversed-Phase: Using aqueous buffers with organic modifiers like acetonitrile or methanol. This mode is particularly useful for more polar analytes. nih.gov

For a hypothetical chiral analogue, method development would involve screening various CSPs and mobile phase compositions to optimize the resolution (Rs) and selectivity (α) between the two enantiomer peaks. nih.gov

Enantiomeric Excess Determination

Once a successful chiral HPLC separation is achieved, the enantiomeric excess (e.e.) of a non-racemic mixture can be determined. The enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. heraldopenaccess.us

In practice, with a standard UV detector, the e.e. is calculated from the relative areas of the two peaks in the chromatogram, assuming the molar absorptivity is identical for both enantiomers. The calculation is as follows:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Accurate determination of enantiomeric excess requires a well-resolved chromatogram (baseline separation is ideal) and precise integration of the peak areas. umn.edu It is crucial to ensure that the sample concentration is within the linear response range of the detector to avoid inaccuracies. umn.eduresearchgate.net The use of chiroptical detectors, such as a Circular Dichroism (CD) detector, can provide additional confirmation and sometimes allows for the determination of e.e. without needing pure enantiomer standards. heraldopenaccess.usuma.es

Advanced Research Applications and Future Directions for Acetamide, N 4 Methyl 2 Oxazolyl

Development as Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. The structural features of Acetamide (B32628), N-(4-methyl-2-oxazolyl) present a viable scaffold for the design of such probes.

Fluorescently Labeled Probes

Currently, there are no specific reports of fluorescently labeled probes derived from Acetamide, N-(4-methyl-2-oxazolyl). However, the synthesis of fluorescent analogs is a well-established practice for creating tools to visualize and track biological processes. The oxazole (B20620) ring, being a five-membered heterocyclic structure, could potentially be modified or conjugated with a fluorophore. The feasibility of such modifications would depend on the synthetic accessibility of suitable derivatives and the maintenance of the desired biological activity. The development of such probes would be invaluable for studying the subcellular localization and dynamics of its potential biological targets.

Affinity Tags for Target Identification

The identification of a small molecule's cellular targets is crucial for understanding its mechanism of action. While no studies have specifically utilized Acetamide, N-(4-methyl-2-oxazolyl) with affinity tags, this remains a significant area for future investigation. Techniques such as biotinylation, where a biotin (B1667282) molecule is attached to the compound of interest, would allow for the capture and identification of its binding partners through affinity purification followed by mass spectrometry. The acetamide or the methyl group on the oxazole ring could serve as potential sites for the attachment of an affinity tag, provided that such a modification does not abrogate its biological activity.

Integration into Preclinical Drug Discovery Pipelines

The journey of a compound from a "hit" in a screening campaign to a viable drug candidate is a complex process. Although Acetamide, N-(4-methyl-2-oxazolyl) is not currently a prominent feature in preclinical pipelines, its scaffold holds potential for such development.

Hit-to-Lead Optimization Strategies

Hit-to-lead optimization is a critical phase in drug discovery focused on improving the potency, selectivity, and pharmacokinetic properties of an initial hit compound. For a hypothetical scenario where Acetamide, N-(4-methyl-2-oxazolyl) is identified as a hit, several optimization strategies could be employed. Structure-activity relationship (SAR) studies would be initiated to understand how modifications to the acetamide and oxazole moieties affect its biological activity. For instance, altering the substituents on the oxazole ring or replacing the acetyl group with other acyl groups could lead to analogs with improved properties. Computational modeling and in silico screening could further guide the design of these analogs to enhance their drug-like characteristics.

Target Validation Studies

Once a lead compound with desirable properties is developed, validating its biological target is paramount. While the specific targets of Acetamide, N-(4-methyl-2-oxazolyl) are unknown, target validation studies would be essential to confirm that its therapeutic effects are mediated through the intended molecular target. This could involve genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knockdown the expression of the putative target and observe if the compound's effect is diminished. Additionally, biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to directly measure the binding affinity between the compound and its purified target protein.

Exploration of Novel Therapeutic Areas (Based on Mechanistic Insights)

The oxazole core is present in a variety of natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This suggests that Acetamide, N-(4-methyl-2-oxazolyl) and its derivatives could have therapeutic potential in a range of diseases. Mechanistic studies on related oxazole-containing compounds have provided insights that could guide the exploration of novel therapeutic avenues for this specific molecule. For example, if mechanistic studies were to reveal that Acetamide, N-(4-methyl-2-oxazolyl) modulates a specific signaling pathway implicated in a particular disease, this would open up new avenues for its therapeutic application. The broad biological activities of the oxazole class of compounds underscore the potential for discovering novel therapeutic uses for Acetamide, N-(4-methyl-2-oxazolyl) through systematic screening and mechanistic elucidation.

Potential in Material Science or Other Non-Biological Applications

While the primary research focus for many oxazole-containing compounds has been in medicinal chemistry, their unique structural and electronic properties also make them candidates for applications in material science. tandfonline.comontosight.ai The class of compounds to which Acetamide, N-(4-methyl-2-oxazolyl) belongs is recognized for its potential in the development of novel materials. ontosight.ai The inherent properties of the oxazole ring, such as its planarity, aromaticity, and ability to participate in various intermolecular interactions, are key to this potential. tandfonline.comijpsonline.com

The applications of oxazole derivatives extend to their use as fluorescent whitening agents, dyes, and pigments. jddtonline.info The conjugated system of the oxazole ring can be tailored to absorb and emit light at specific wavelengths, a fundamental property for creating new optical materials. Furthermore, the stability of the oxazole ring suggests its utility in developing robust materials for various applications.

For Acetamide, N-(4-methyl-2-oxazolyl) specifically, its structure suggests potential as a building block or functional additive in polymer chemistry. The amide group can engage in hydrogen bonding, which can influence the mechanical and thermal properties of a polymer matrix. The oxazole ring itself can contribute to the thermal stability and electronic properties of materials. Other non-biological applications for oxazole derivatives have included their use as pesticides, herbicides, and corrosion inhibitors. ijpsonline.com

Table 1: Potential Non-Biological Applications of Oxazole Derivatives

| Application Area | Relevant Properties of Oxazole Core | Potential Role of Acetamide, N-(4-methyl-2-oxazolyl) |

|---|---|---|

| Polymer Science | Thermal stability, rigid planar structure. | Monomer or additive to enhance thermal and mechanical properties. |

| Organic Electronics | Aromaticity, electron-rich nature. | Component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). |

| Dyes and Pigments | Extended π-conjugation possible with substitution. jddtonline.info | Scaffold for new colorants with high stability. |

| Agrochemicals | Known biological activity of the scaffold. ontosight.aiijpsonline.com | A lead structure for developing new, targeted pesticides or herbicides. |

Multi-Target Approaches and Polypharmacology Considerations

The "one-drug, one-target" paradigm has been challenged by the complexity of multifactorial diseases, leading to the rise of polypharmacology—the design of single chemical entities that can modulate multiple biological targets. The oxazole scaffold is particularly well-suited for this approach. tandfonline.com Oxazole-based compounds are known to interact with a wide array of enzymes and receptors through various non-covalent interactions, displaying a versatile range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aid-nb.info